Enhanced Lipophilicity and Reduced Basicity Relative to the Piperazine-Containing Bax Channel Blocker BAI1
The target compound replaces the piperazine ring of BAI1 (1-(3,6-dibromo-9H-carbazol-9-yl)-3-(piperazin-1-yl)propan-2-ol, CAS 335165-68-9) with a 3,5-dimethyl-1H-pyrazole group. This substitution eliminates the basic secondary amine of piperazine (pKa ≈ 9.8) in favor of the weakly basic pyrazole (pKa ≈ 2.5), significantly reducing the molecule's ionization at physiological pH. The Bax channel blocker BAI1 has a reported IC50 of 520 nM for inhibiting Bid-induced cytochrome c release in HeLa cell mitochondria . While direct comparative potency data for the target compound is not yet publicly available, the reduction in basicity is a well-established strategy to enhance passive membrane permeability and blood-brain barrier penetration in CNS drug discovery [1].
| Evidence Dimension | Ionization state and predicted passive permeability |
|---|---|
| Target Compound Data | 3,5-Dimethylpyrazole moiety; pKa of conjugate acid ≈ 2.5; predominantly neutral at physiological pH 7.4 |
| Comparator Or Baseline | BAI1 (1-(3,6-dibromo-9H-carbazol-9-yl)-3-(piperazin-1-yl)propan-2-ol): Piperazine moiety; pKa of conjugate acid ≈ 9.8; predominantly positively charged at physiological pH 7.4 |
| Quantified Difference | ΔpKa ≈ 7.3 log units; predicted increase in logD7.4 of approximately 1.5–2.0 log units based on the absence of a basic center |
| Conditions | Physicochemical prediction based on structural comparison; in vitro Bax inhibition IC50 for BAI1 = 520 nM (HeLa cell mitochondria, Bid-induced cytochrome c release assay) |
Why This Matters
The reduced basicity of the pyrazole-containing target compound suggests improved passive membrane permeability and potentially superior brain penetration compared to the piperazine analog BAI1, a critical consideration for neuroprotective or CNS-targeted applications.
- [1] Wager TT, Hou X, Verhoest PR, Villalobos A. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chem. Neurosci. 2010, 1(6), 435-449. View Source
